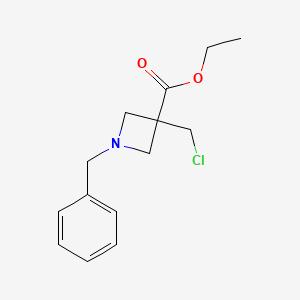

1-苄基-3-(氯甲基)氮杂环丁烷-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

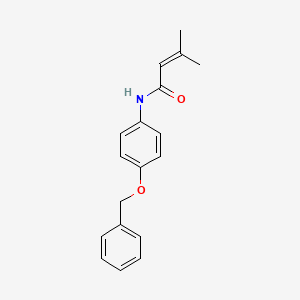

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a chemical compound with the formula C14H19Cl2NO2 . It is often used in research and has a variety of applications .

Synthesis Analysis

The synthesis of Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate involves several steps . A solution of sodium ethoxide in ethanol is added to a solution of 1-benzyl-3,3-bis(chloromethyl)azetidin-2-one in ethanol at 0°C . The mixture is stirred at reflux for 20 hours and then partitioned between water and dichloromethane . The aqueous layer is re-extracted with dichloromethane and the combined organic solution is dried over magnesium sulfate and concentrated under reduced pressure to afford an orange oil . A solution of the oil in dichloromethane is treated with a solution of hydrogen chloride in diethyl ether, and the resulting gummy precipitate is triturated with ethyl acetate to afford the title compound as a white solid .Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is complex, with a molecular weight of 304.21 . The compound contains a benzyl group attached to an azetidine ring, which is further substituted with a chloromethyl group and a carboxylate group .Physical And Chemical Properties Analysis

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a white solid with a molecular weight of 304.21 . It is soluble in dichloromethane and ethyl acetate .科学研究应用

化学合成与药理应用

1-苄基-3-(氯甲基)氮杂环丁烷-3-羧酸乙酯在化学合成和药理学中发挥着重要作用。它是合成各种药理活性化合物的重要中间体。例如,它被用于开发 BAF312(西庞莫德),一种有效的 S1P 受体调节剂,在复发性多发性硬化的临床试验中显示出有希望的结果 (Pan 等,2013)。此外,它还参与合成乙基 6-氨基烟酸酰 acyl 磺酰胺,即 P2Y12 受体的拮抗剂,在抗血栓治疗中具有潜在应用 (Bach 等,1913)。

化学转化和衍生物

该化合物还在各种化学转化中发挥作用。它用于氮杂环丁烷-羧酸酯的氢化,以产生对映体纯净的化合物 (Ambrosi 等,1994)。此外,该化合物参与合成 dl-脯氨酸的新型异构类似物,这在肽化学中很重要 (Soriano 等,1980)。

有机化学和反应

在有机化学中,该化合物用于卤素舞蹈等反应,在该反应中它会发生转化以形成卤代烯烃 (Marchand 和 Devasagayaraj,1997)。它也是 BMS-520 等药物的高效合成工艺的一部分,BMS-520 是一种选择性 S1P1 受体激动剂 (Hou 等,2016)。此外,它向氮杂环丁烷-3-羧酸酯的转化已被探索 (Bartholomew 和 Stocks,1991)。

作用机制

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is predicted to inhibit CYP2C19 and CYP2D6, which are enzymes involved in drug metabolism .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Its lipophilicity (Log Po/w) is predicted to be 2.99 , which suggests it could accumulate in fatty tissues.

属性

IUPAC Name |

ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHVYELQJJOFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2982057.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2982058.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2982059.png)

![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2982060.png)

![N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2982062.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2982063.png)

![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B2982069.png)